2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-chloro-2-fluorophenyl)acetamide
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Overview
Description
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[4,3-d]pyrimidine core, a benzyl group, and a substituted acetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-chloro-2-fluorophenyl)acetamide typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the condensation of 6-aminopyrimidine with benzyl bromide to form the benzylated intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to form the pyrido[4,3-d]pyrimidine core. The final step involves the acylation of the pyrido[4,3-d]pyrimidine with 4-chloro-2-fluoroaniline to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Noteworthy for their tyrosine kinase inhibition and cyclin-dependent kinase inhibition.
Uniqueness
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-chloro-2-fluorophenyl)acetamide stands out due to its unique combination of a pyrido[4,3-d]pyrimidine core with a benzyl group and a substituted acetamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20ClFN4O2 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(4-chloro-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H20ClFN4O2/c23-16-6-7-20(18(24)10-16)26-21(29)13-28-14-25-19-8-9-27(12-17(19)22(28)30)11-15-4-2-1-3-5-15/h1-7,10,14H,8-9,11-13H2,(H,26,29) |
InChI Key |
IMWDXJTYVAQKBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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